Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate
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Overview
Description
. This compound belongs to the indole family, which is known for its diverse biological activities and significance in medicinal chemistry.
Preparation Methods
The synthesis of Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of bromine and chlorine substituents at specific positions on the indole ring. The final steps involve the esterification of the carboxylate group and the addition of the methoxy-oxopropyl side chain. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis.
Chemical Reactions Analysis
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 7-bromo-6-chloro-1H-indole-2-carboxylate: Lacks the methoxy-oxopropyl side chain.
Methyl 7-bromo-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate: Lacks the chlorine substituent.
Methyl 6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate: Lacks the bromine substituent. The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H13BrClNO4 |
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Molecular Weight |
374.61 g/mol |
IUPAC Name |
methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H13BrClNO4/c1-20-10(18)6-4-8-7-3-5-9(16)11(15)12(7)17-13(8)14(19)21-2/h3,5,17H,4,6H2,1-2H3 |
InChI Key |
BNOIAOZCIQESFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(NC2=C1C=CC(=C2Br)Cl)C(=O)OC |
Origin of Product |
United States |
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